4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one
Description
4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one is a synthetic heterocyclic compound featuring a tricyclic benzo[h]chromen-2-one core substituted at the 4-position with a methylene-linked piperazine ring. The piperazine moiety is further functionalized with a 4-methoxyphenyl group (Fig. 1). The compound is part of a broader class of coumarin derivatives investigated for antitumor, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-25-22-5-3-2-4-18(22)6-11-23(19)25/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRYPIZHYSCOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[h]chromen-2-one core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. .
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research has focused on its potential pharmacological activities, including its role as a ligand for specific receptors and its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Benzo[h]chromenone vs. Simpler Coumarins
The benzo[h]chromenone scaffold distinguishes this compound from simpler coumarins (e.g., 4-methyl-2H-chromen-2-one). However, the addition of the piperazinylmethyl group in the target compound may reduce direct DNA intercalation in favor of receptor-mediated mechanisms, as observed in piperazine-containing antitumor agents .
Piperazine-Substituted Analogs
Piperazine Linker Variations
- The hydroxy and methyl groups on the chromenone may enhance hydrogen bonding and steric interactions, though biological data are unavailable .
- 7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one (): An ethoxy linker instead of methylene increases flexibility. This compound demonstrated α1-adrenoceptor antagonism, attributed to piperazine-water hydrogen bonding and π-π stacking of the chromenone ring .
Substituent Effects on Piperazine
- 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (): The benzodioxole group may improve lipophilicity and blood-brain barrier penetration compared to the methoxyphenyl group. No activity data are reported .
Solubility and Physicochemical Properties
The piperazine group in the target compound likely enhances water solubility compared to non-polar analogs. For instance, compound 10 in (a diamino-substituted benzo[h]chromenone) exhibited a 50-fold solubility increase over its predecessor due to protonatable amino groups . While direct solubility data for the target compound are lacking, its structural similarity to 10 suggests moderate aqueous solubility, advantageous for bioavailability.
Antitumor Activity
- ABO Derivatives (): 4-Amino-2H-benzo[h]chromen-2-one analogs showed potent cytotoxicity (IC50 = 0.038–0.085 μM) against breast cancer cells. The target compound’s piperazine group may redirect activity toward kinase inhibition or apoptosis pathways rather than direct DNA damage .
- Piperazine-Linked Chromenones (): Compounds like 4e and 4g reduced mammary gland branching in murine models by 80%, suggesting antiproliferative effects. The target compound’s methoxyphenyl group could similarly modulate estrogen receptor interactions .
Receptor Binding and Selectivity
- α1-Adrenoceptor Antagonism (): The ethoxy-linked analog’s activity underscores the importance of piperazine conformation and chromenone stacking in receptor binding.
Data Table: Key Structural and Functional Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
